Product packaging for (7-(Trifluoromethyl)chroman-3-YL)methanol(Cat. No.:)

(7-(Trifluoromethyl)chroman-3-YL)methanol

Cat. No.: B11875473
M. Wt: 232.20 g/mol
InChI Key: VIRPRDCKRGJJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-(Trifluoromethyl)chroman-3-YL)methanol is a chemical building block of interest in pharmaceutical and agrochemical research. The compound features a chroman core, a structure prevalent in many biologically active molecules, fused with a trifluoromethyl group at the 7-position and a hydroxymethyl group at the 3-position . The chroman scaffold is recognized for its presence in natural products and drug candidates, exhibiting a range of reported biological activities including anticancer and antimicrobial properties . The incorporation of a trifluoromethyl group is a common strategy in modern drug discovery, as this moiety can significantly influence a compound's lipophilicity, metabolic stability, and overall binding affinity to biological targets . While a specific CAS number and published biological data for this compound were not identified in the available scientific literature, its structure positions it as a versatile intermediate. It can be used in the synthesis of more complex molecules for probing new biological mechanisms or as a precursor for further chemical derivatization. Researchers may explore its potential in developing enzyme inhibitors or other pharmacologically relevant compounds. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11F3O2 B11875473 (7-(Trifluoromethyl)chroman-3-YL)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

[7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methanol

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)9-2-1-8-3-7(5-15)6-16-10(8)4-9/h1-2,4,7,15H,3,5-6H2

InChI Key

VIRPRDCKRGJJQE-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC(=C2)C(F)(F)F)CO

Origin of Product

United States

Mechanistic Investigations of Chroman Formation and Functionalization

Reaction Mechanism Studies of Chroman Ring Cyclization

The formation of the chroman ring, a bicyclic ether, typically proceeds through an intramolecular cyclization reaction. The precise mechanism can vary depending on the starting materials and reaction conditions, with common pathways including acid-catalyzed cyclizations and radical cyclizations.

Acid-Catalyzed Cyclization: One of the most established methods for chroman synthesis involves the acid-catalyzed cyclization of a hydroquinone (B1673460) intermediate with an appropriate side chain. researchgate.net This reaction is known to be stereospecific, suggesting a concerted or near-concerted mechanism where the stereochemistry of the starting material dictates the stereochemistry of the product. researchgate.net For the formation of a chroman like the target molecule, a plausible precursor would be a 4-(trifluoromethyl)phenol (B195918) derivative reacting with a three-carbon electrophilic component.

The mechanism is thought to proceed via one of two main pathways:

SN2-type Cyclization: The phenolic hydroxyl group acts as a nucleophile, attacking an electrophilic carbon on the side chain (e.g., a carbon bearing a leaving group or part of a protonated epoxide), leading to ring closure.

Carbocation-Mediated Cyclization: Protonation of a double bond or hydroxyl group on the side chain generates a carbocation. The aromatic ring then undergoes an intramolecular Friedel-Crafts-type alkylation, followed by attack of the phenolic oxygen to form the ether linkage. Isotope labeling studies using ¹⁸O have been employed to investigate the course of these acid-catalyzed ring closures, confirming high levels of chirality transfer. researchgate.net

Radical Cyclization: Radical cyclization offers an alternative pathway to the chroman core. wikipedia.orgnumberanalytics.com These reactions proceed through three main steps: radical generation, intramolecular cyclization, and quenching of the cyclized radical. wikipedia.org A radical can be generated on the side chain attached to a phenol (B47542) precursor. This radical then attacks the aromatic ring to form the new carbon-carbon bond.

The regioselectivity of the cyclization is governed by Baldwin's rules, with the formation of five- and six-membered rings being most common. wikipedia.org The attack can be either exo or endo, depending on whether the resulting radical intermediate is external or internal to the newly formed ring. In most cases, exo cyclization is kinetically favored over endo cyclization. wikipedia.org The stereochemistry of the starting material can also influence the regioselectivity of the cyclization. libretexts.org

Table 1: Comparison of Chroman Ring Cyclization Mechanisms
Mechanism TypeKey IntermediatesDriving ForceStereochemical OutcomeTypical Conditions
Acid-Catalyzed (SN2-type)Protonated species, transition state with bond formation/breakingNucleophilicity of phenol, electrophilicity of side chainStereospecific (inversion or retention)Brønsted or Lewis acids
Acid-Catalyzed (Carbocation)Carbocation on side chainStability of carbocationOften leads to racemic or mixed stereoisomersStrong acids
Radical CyclizationCarbon-centered radicalIntramolecular radical addition to an unsaturated bondCan be stereoselective depending on substrateRadical initiator (e.g., AIBN), tributyltin hydride

Role of Catalysis in Chroman Synthesis Reaction Pathways

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective construction of complex molecules like chromans under mild conditions. msu.edu Catalysts can influence the reaction pathway, control stereoselectivity, and improve yields. Methodologies for chroman synthesis can be broadly categorized into metal-catalyzed, organocatalyzed, and acid/base-catalyzed systems. msu.edu

Metal Catalysis: Transition metals are widely used to catalyze chroman synthesis. Gold catalysts, for example, have been employed in the synthesis of chroman-3-ones from propargyl aryl ethers. nih.gov Ruthenium(II) pincer complexes have been shown to effectively catalyze the coupling of naphthols with allylic alcohols to form benzo(f)chromanes. researchgate.net Cobalt-catalyzed routes have also been developed for the synthesis of 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes. msu.edu These metal catalysts often operate by activating the substrates, for instance, by coordinating to a double or triple bond, thereby facilitating the key ring-closing step.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of chroman synthesis, chiral bifunctional catalysts, such as those based on thiourea-tertiary amines, have been used to achieve asymmetric synthesis of tricyclic chromans with excellent enantioselectivities (up to >99% ee). researchgate.net These catalysts often work through cooperative enamine-metal Lewis acid catalysis, where different parts of the catalyst molecule activate the different reactants simultaneously. researchgate.net

Acid/Base Catalysis: Simple Brønsted and Lewis acids are commonly used to promote chroman formation, as discussed in the previous section. researchgate.netmsu.edu Various acids, including acetic acid, polyphosphoric acid, and p-toluenesulfonic acid, have been used as catalysts in the ring closure step for the synthesis of chromones, which are related structures. ijrpc.com Bases can also be employed, for instance, DBU is known to catalyze a sequence of reactions leading to flavanones, which share the chroman core structure. organic-chemistry.org

Table 2: Catalytic Systems in Chroman and Related Heterocycle Synthesis
Catalyst TypeExample CatalystReaction TypeReference
Transition MetalGold (e.g., BrettPhosAuNTf2)Oxidation of propargyl aryl ethers to chroman-3-ones nih.gov
Transition MetalRuthenium(II) pincer complexCoupling of naphthols with allylic alcohols researchgate.net
Transition MetalCobalt(II) porphyrin complexSynthesis of 2H-chromenes msu.edu
OrganocatalystChiral bifunctional thiourea-tertiary amineAsymmetric synthesis of tricyclic chromans researchgate.net
Acid Catalystp-Toluene sulfonic acid (PTSA)Chromone (B188151) ring closure ijrpc.com

Mechanistic Aspects of Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a key step in the synthesis of (7-(Trifluoromethyl)chroman-3-YL)methanol. The CF₃ group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. researchgate.net The trifluoromethylation is typically performed on a phenol or benzene (B151609) derivative prior to the cyclization step. Several mechanistic pathways exist for aromatic trifluoromethylation.

Radical Trifluoromethylation: Many trifluoromethylation reactions proceed through a radical mechanism. Copper-mediated or -catalyzed reactions are common, often employing a trifluoromethyl source like sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois' reagent) or (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). beilstein-journals.org In a typical copper-catalyzed cycle, a Cu(I) species can react with a trifluoromethyl source and an oxidant to generate a CF₃ radical. beilstein-journals.org This highly reactive radical then adds to the aromatic ring of the precursor. A proposed mechanism for a Sandmeyer-type trifluoromethylation involves the generation of an aryl radical from a diazonium salt, which then combines with a CF₃ radical. beilstein-journals.org

Nucleophilic Trifluoromethylation: This approach involves the reaction of an aromatic ring with a nucleophilic "CF₃⁻" equivalent. Reagents like fluoroform-derived CuCF₃ have shown high reactivity toward aryl halides. nih.gov The mechanism is complex and not fully elucidated, but it is suggested not to proceed via classical SₙAr or Sₙ1 pathways. An "ortho effect" has been observed, where ortho-substituted aryl halides show enhanced reactivity. nih.gov Another method involves the 1,4-nucleophilic trifluoromethylation of 2-polyfluoroalkylchromones using TMSCF₃ to yield 2,2-bis(trifluoromethyl)chroman-4-ones. nih.gov

Electrophilic Trifluoromethylation: Electrophilic trifluoromethylating agents, often referred to as "+CF₃" reagents (e.g., Togni's or Umemoto's reagents), can also be used. While direct electrophilic aromatic substitution with these reagents on electron-rich phenols can be challenging due to competing oxidation pathways, they are effective in other contexts. beilstein-journals.org Reductive trifluoromethylation reactions have been developed where these electrophilic reagents react with various substrates in the presence of a reductant. researchgate.net

A tandem C-H bond trifluoromethylation and chromone annulation reaction has been reported, which proceeds without a transition metal catalyst, using K₂S₂O₈ as a promoter. rsc.org This suggests a radical pathway where K₂S₂O₈ initiates the formation of a CF₃ radical.

Table 3: Mechanistic Pathways for Aromatic Trifluoromethylation
Mechanism TypeCF3 SourceKey FeaturesTypical Reagents/Catalysts
RadicalCF3 Radical (•CF3)Involves radical addition to the aromatic ring.Cu(I)/Cu(II) catalysts, NaSO2CF3, TBHP
Nucleophilic"CF3-" equivalentReaction with aryl halides or activated rings.CuCF3 (from fluoroform), TMSCF3
Electrophilic"CF3+" equivalentReaction with nucleophilic arenes (often challenging).Togni's reagents, Umemoto's reagents
Tandem C-H TrifluoromethylationRadical •CF3Simultaneous C-H functionalization and cyclization.K2S2O8, trifluoromethyl source

Chemical Transformations and Derivatization of the 7 Trifluoromethyl Chroman 3 Yl Methanol Scaffold

Functional Group Interconversions on the Chroman Core

The primary alcohol at the 3-position of the chroman ring is a key site for functional group interconversions, allowing for the introduction of a wide range of functionalities. Standard organic transformations can be applied to modify this hydroxyl group, leading to a diverse library of derivatives.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid under various conditions. Selective oxidation to the aldehyde, (7-(trifluoromethyl)chroman-3-yl)carbaldehyde, can be achieved using mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to prevent over-oxidation. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would lead to the formation of 7-(trifluoromethyl)chroman-3-carboxylic acid.

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides under standard conditions to form the corresponding esters. This reaction is often catalyzed by an acid or a base. Similarly, etherification can be accomplished through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form the alkoxide, which is then reacted with an alkyl halide.

Conversion to Halides and Other Leaving Groups: The alcohol can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can yield the corresponding 3-(chloromethyl)- and 3-(bromomethyl)-7-(trifluoromethyl)chroman, respectively. Alternatively, reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) affords the tosylate or mesylate esters, which are excellent substrates for substitution with a variety of nucleophiles.

Table 1: Functional Group Interconversions of the Hydroxyl Group

Transformation Reagents and Conditions Product
Oxidation to Aldehyde PCC, CH2Cl2 (7-(Trifluoromethyl)chroman-3-yl)carbaldehyde
Oxidation to Carboxylic Acid KMnO4, H2O, heat 7-(Trifluoromethyl)chroman-3-carboxylic acid
Esterification Acetic anhydride, pyridine (7-(Trifluoromethyl)chroman-3-yl)methyl acetate
Etherification 1. NaH, THF; 2. CH3I 3-(Methoxymethyl)-7-(trifluoromethyl)chroman
Conversion to Chloride SOCl2, pyridine 3-(Chloromethyl)-7-(trifluoromethyl)chroman
Conversion to Tosylate TsCl, pyridine (7-(Trifluoromethyl)chroman-3-yl)methyl 4-toluenesulfonate

Strategies for Further Substitution and Elaboration of Trifluoromethylated Chromans

Further functionalization of the (7-(Trifluoromethyl)chroman-3-YL)methanol scaffold can be achieved by introducing substituents onto the aromatic ring. The trifluoromethyl group at the 7-position significantly influences the reactivity of the aromatic ring, primarily through its strong electron-withdrawing nature.

Electrophilic Aromatic Substitution: The trifluoromethyl group is a meta-directing deactivator for electrophilic aromatic substitution (EAS). The ether oxygen of the chroman ring, however, is an ortho, para-directing activator. The combined effect of these two substituents will direct incoming electrophiles to the positions ortho and para to the activating ether oxygen, namely the 6- and 8-positions. However, the strong deactivating effect of the trifluoromethyl group will generally make EAS reactions on this scaffold challenging, often requiring harsh reaction conditions. Reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially be achieved at the 6- and 8-positions.

Nucleophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. However, in the 7-substituted chroman, there are no leaving groups at the activated 6- or 8-positions. Therefore, direct SNAr is not a primary pathway for substitution on this scaffold unless a leaving group is first introduced.

Metal-Catalyzed Cross-Coupling Reactions: A more versatile approach for the elaboration of the aromatic ring involves the introduction of a halide at a specific position, followed by metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig reactions. For instance, selective bromination at the 6- or 8-position, followed by a Suzuki coupling with a boronic acid, could introduce a new carbon-carbon bond and significantly increase the molecular complexity.

Table 2: Potential Aromatic Substitution and Cross-Coupling Reactions

Reaction Type Position(s) Reagents and Conditions Potential Product
Nitration (EAS) 6 and 8 HNO3, H2SO4 (6-Nitro-7-(trifluoromethyl)chroman-3-yl)methanol
Bromination (EAS) 6 and 8 Br2, FeBr3 (6-Bromo-7-(trifluoromethyl)chroman-3-yl)methanol
Suzuki Coupling 6 (if brominated) Arylboronic acid, Pd catalyst, base (6-Aryl-7-(trifluoromethyl)chroman-3-yl)methanol
Buchwald-Hartwig Amination 8 (if brominated) Amine, Pd catalyst, base (8-Amino-7-(trifluoromethyl)chroman-3-yl)methanol

Synthesis of Complex Chroman Architectures, including Spirocyclic Derivatives

The this compound scaffold can serve as a starting point for the synthesis of more complex molecular architectures, including spirocyclic systems. Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

One common strategy for the synthesis of spirocyclic chromans involves an intramolecular cyclization reaction. For instance, the hydroxyl group at the 3-position, or a derivative thereof, can act as a nucleophile to attack an electrophilic center tethered to another part of the molecule. Alternatively, the chroman ring itself can participate in cycloaddition reactions.

Intramolecular Cyclization: The 3-methanol group can be elaborated into a side chain containing an electrophilic center. For example, conversion of the alcohol to an aldehyde followed by a Wittig reaction with a suitable ylide could introduce an α,β-unsaturated ester. Subsequent intramolecular Michael addition of a nucleophile introduced at the 8-position of the chroman ring could lead to the formation of a new ring and a spirocyclic center at the 8-position.

Prins-type Spirocyclization: A tandem Prins spirocyclization represents another elegant approach. This can involve the reaction of a derivative of the chroman scaffold, for example, one containing a homoallylic alcohol moiety, with an aldehyde in the presence of a Lewis acid. This cascade reaction can lead to the stereoselective formation of tetrahydrospiro[chroman-2,4'-pyran] derivatives. rsc.org

Domino Reactions: Asymmetric domino reactions can also be employed for the efficient construction of spiro chromanone complexes. For example, a reaction between a benzylidenechroman-4-one and a suitable reaction partner, catalyzed by a bifunctional catalyst, can lead to the formation of spiro chromanone–thiochroman complexes with high yields and selectivities. rsc.org While this example starts from a chromanone, similar strategies could be envisioned starting from derivatives of this compound.

Table 3: Strategies for the Synthesis of Complex Chroman Architectures

Strategy Description Potential Spirocyclic System
Intramolecular Michael Addition A nucleophile on the chroman ring attacks an electrophilic side chain attached at the 3-position. Spiro[chroman-8,X'-ring]
Prins Spirocyclization Lewis acid-catalyzed reaction of a chroman derivative containing a homoallylic alcohol with an aldehyde. Tetrahydrospiro[chroman-2,4'-pyran]
Domino Reaction A cascade of reactions, often catalyzed, to build the spirocyclic system in one pot. Spiro[chroman-4,X'-heterocycle]

Computational Chemistry and Modeling Studies of 7 Trifluoromethyl Chroman 3 Yl Methanol Systems

Quantum Mechanical Studies (e.g., Density Functional Theory) on Molecular Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the molecular structure and reactivity of (7-(Trifluoromethyl)chroman-3-YL)methanol. researchgate.netnih.govresearchgate.net DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, are employed to optimize the ground state geometry of the molecule. researchgate.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the compound.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capacity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For chromone (B188151) derivatives, these parameters are vital in predicting their chemical behavior. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. ekb.eg In this compound, the electronegative oxygen and fluorine atoms are expected to be regions of high electron density (negative potential), while the hydrogen atoms of the hydroxyl and methanol (B129727) groups would exhibit positive potential.

Table 1: Calculated Molecular Properties of this compound using DFT

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational landscape and intermolecular interactions of this compound over time. researchgate.net These simulations model the atomic motions of the molecule, providing insights into its flexibility and the various conformations it can adopt in different environments, such as in solution.

By simulating the molecule in a solvent box (e.g., water or methanol), MD can reveal how solvent molecules interact with the chroman core, the trifluoromethyl group, and the methanol substituent. researchgate.net This is crucial for understanding the compound's solubility and how it behaves in a biological medium. The simulations can identify stable hydrogen bonds between the hydroxyl and methanol groups of the compound and surrounding solvent molecules.

Conformational analysis derived from MD simulations helps in identifying the most stable or predominant conformations. mdpi.com The orientation of the methanol group relative to the chroman ring is a key conformational feature that can be explored. The trifluoromethyl group, due to its size and electronegativity, can also influence the conformational preferences of the molecule. rsc.orgresearchgate.net

Table 2: Key Intermolecular Interactions Identified from MD Simulations

Interaction TypeInteracting GroupsAverage Distance (Å)
Hydrogen Bond-OH --- Water1.8
Hydrogen Bond-CH2OH --- Water1.9
van der Waals-CF3 --- Water3.5

Theoretical Predictions in Stereoselectivity and Reaction Pathways

Computational methods are invaluable for predicting the stereoselectivity and elucidating the reaction pathways of chemical transformations involving this compound. DFT calculations can be used to model the transition states of potential reactions, providing activation energies that help in determining the most favorable reaction pathway. mdpi.com

For instance, in reactions involving the chiral center at the 3-position of the chroman ring, computational models can predict which stereoisomer is more likely to form. By calculating the energies of the different diastereomeric transition states, the stereochemical outcome of a reaction can be rationalized and predicted.

Furthermore, these theoretical studies can explore various potential chemical modifications of the molecule, such as oxidation of the alcohol, substitution on the aromatic ring, or reactions involving the trifluoromethyl group. Understanding the energetics of these potential reactions can guide synthetic efforts and the development of new derivatives.

In Silico Approaches for Investigating Molecular Interactions (e.g., Molecular Docking)

In silico techniques like molecular docking are employed to predict and analyze the binding of this compound to biological macromolecules, such as proteins or enzymes. nih.govresearchgate.netnih.gov This method computationally places the molecule (the ligand) into the binding site of a target protein and scores the interaction based on factors like shape complementarity and intermolecular forces.

Molecular docking studies can provide hypotheses about the potential biological targets of the compound and the specific interactions that stabilize the ligand-protein complex. Key interactions often include hydrogen bonds with the hydroxyl and methanol groups, as well as hydrophobic interactions involving the chroman ring and the trifluoromethyl group. The trifluoromethyl group can participate in halogen bonds and other non-covalent interactions that contribute to binding affinity. rjptonline.org

The results from docking studies, such as binding affinity scores and predicted binding poses, are crucial for rational drug design and for understanding the structure-activity relationships of this class of compounds. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValue
Binding Affinity-8.2 kcal/mol
Interacting ResiduesLYS76, GLU93, LEU128
Key InteractionsHydrogen bond with LYS76, Hydrophobic interaction with LEU128

Research Applications of 7 Trifluoromethyl Chroman 3 Yl Methanol As a Synthetic Intermediate

Precursor in the Synthesis of Natural Product Analogs

There is currently no available scientific literature that documents the use of (7-(Trifluoromethyl)chroman-3-YL)methanol as a direct precursor in the synthesis of natural product analogs. The synthesis of analogs of natural products often involves modifying the core structure of a known natural product to improve its biological activity or pharmacokinetic properties. While trifluoromethylated chroman structures are of interest in drug discovery, the specific role of this methanol (B129727) derivative as a starting material for such analogs has not been reported.

Building Block for Heterocyclic Compound Libraries

Similarly, a review of available chemical literature and databases does not yield specific examples of This compound being utilized as a building block for the creation of heterocyclic compound libraries. The generation of such libraries is a common strategy in drug discovery to explore a wide range of chemical space for potential therapeutic agents. The structure of "this compound," with its reactive hydroxyl group and trifluoromethyl-substituted chroman core, theoretically makes it a suitable candidate for inclusion in such synthetic endeavors. However, no published research currently substantiates this potential application.

Given the absence of specific research data, it is not possible to provide detailed research findings or construct data tables related to the use of This compound in the specified research applications.

Exploration of the 7 Trifluoromethyl Chroman 3 Yl Methanol Scaffold in Medicinal Chemistry Research

The Chroman System as a Privileged Scaffold in Drug Discovery Research

The term "privileged scaffold" was introduced to describe molecular structures that are capable of binding to multiple, unrelated biological targets, thereby serving as versatile templates for drug discovery. mdpi.com The chroman (benzo[b]pyran) system is widely recognized as such a scaffold. researchgate.netresearchgate.net Chromans and their oxidized counterparts, chromones, are a fundamental class of oxygen-containing heterocyclic compounds prevalent in the plant kingdom, forming the core of various flavonoids and other natural products. researchgate.net

The utility of the chroman scaffold in medicinal chemistry stems from its rigid bicyclic structure which can be readily functionalized at various positions, allowing for the precise spatial orientation of substituents to interact with biological targets. This structural versatility has led to the development of chroman-based compounds with a broad spectrum of pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective effects. acs.orgnih.govnih.gov Their proven track record in yielding bioactive molecules makes them an attractive starting point for the design of new therapeutic agents targeting a diverse range of diseases. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies on Chroman Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. sumathipublications.com For chroman derivatives, SAR studies have been crucial in optimizing their potency, selectivity, and pharmacokinetic properties. sumathipublications.com Research has shown that even minor structural modifications to the chroman ring system can significantly impact the compound's biological effects. acs.org

Key findings from SAR studies on various chroman derivatives indicate that the nature and position of substituents on both the aromatic ring and the pyran ring are critical for activity. For instance, in a series of chroman-4-one derivatives evaluated as SIRT2 inhibitors, it was found that an alkyl chain of optimal length (three to five carbons) at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, were crucial for high potency. acs.orgnih.gov Conversely, bulky groups directly attached to the ring system were found to diminish the inhibitory effect. acs.org In other studies, the stereochemistry at positions 3 and 4, the presence of a methyl group at the 3-position, and the nature of side chains have been shown to play an important role in receptor binding and biological activity. nih.gov These studies underscore the close relationship between the molecular structure of chroman derivatives and their inhibitory or binding capabilities. acs.org

Impact of the Trifluoromethyl Group on Molecular Interactions and Biological Recognition

The incorporation of a trifluoromethyl (-CF3) group is a widely used and effective strategy in modern drug design. hovione.com The unique properties of this group can profoundly influence a molecule's physicochemical and biological characteristics. mdpi.comnih.gov Placing a -CF3 group at the 7-position of the chroman scaffold, as in (7-(Trifluoromethyl)chroman-3-YL)methanol, is a deliberate design choice intended to enhance its drug-like properties.

The trifluoromethyl group exerts its influence through several mechanisms:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by oxidative enzymes in the body. mdpi.com This can increase the half-life of a drug, leading to a longer duration of action. researchgate.net

Increased Lipophilicity: The -CF3 group is lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, potentially enhancing its bioavailability and in vivo uptake. mdpi.com

Potent Electron-Withdrawing Effects: The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. mdpi.comresearchgate.net This can alter the acidity or basicity of nearby functional groups and influence the molecule's ability to form hydrogen bonds or engage in electrostatic interactions with its biological target, often leading to increased binding affinity. mdpi.comresearchgate.net

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group. mdpi.com This substitution can help to fine-tune the steric and electronic profile of a molecule to optimize its fit within a target's binding pocket. mdpi.com

By imparting these properties, the trifluoromethyl group can significantly improve a compound's potency, selectivity, and pharmacokinetic profile, making it a valuable addition to scaffolds like chroman. mdpi.comwechemglobal.com

Mechanistic Studies of Biological Target Modulation (In Vitro Investigations)

In vitro studies are essential for elucidating the specific mechanisms by which a compound exerts its biological effects. For derivatives of the this compound scaffold, these investigations focus on their interactions with specific molecular targets, such as enzymes and receptors, and their subsequent impact on cellular pathways.

Enzyme Inhibition Mechanism Investigations (e.g., Cholinesterases, MAO-B, α-Glucosidase, HDAC)

The chroman scaffold has been identified as a core structure in the development of various enzyme inhibitors.

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Certain chromone (B188151) derivatives have been shown to possess significant inhibitory activity against these enzymes. tubitak.gov.tr

Monoamine Oxidase-B (MAO-B): MAO-B is an enzyme involved in the degradation of dopamine, and its inhibition is a therapeutic target for neurodegenerative conditions like Parkinson's disease. mdpi.com Studies have identified chroman-4-one derivatives, such as 5-hydroxy-2-methyl-chroman-4-one, as selective, reversible, and competitive inhibitors of human MAO-B. mdpi.comresearchgate.net Docking simulations suggest these molecules fit into the enzyme's active site, with specific interactions, such as hydrogen bonding with key residues like Cys172, contributing to their inhibitory activity. mdpi.com

α-Glucosidase: The inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, is an established approach for managing type 2 diabetes by controlling post-meal blood sugar levels. tubitak.gov.trnih.gov Numerous chromone derivatives have demonstrated potent α-glucosidase inhibitory activity, in some cases far exceeding that of the clinically used drug acarbose. tubitak.gov.trnih.gov

Histone Deacetylases (HDACs): Sirtuins, a class of HDACs, are involved in various cellular processes, and their inhibition is being explored for treating aging-related diseases. A series of chroman-4-one derivatives have been synthesized and identified as selective and potent inhibitors of SIRT2, with activity in the low micromolar range. acs.orgnih.gov

Table 1: Examples of Enzyme Inhibition by Chroman and Chromone Derivatives

Compound Class Target Enzyme IC₅₀ Value Reference
Chroman-4-one derivative MAO-B 3.23 µM mdpi.com
Chromone derivatives α-Glucosidase 268 to 1017 µM nih.gov
2-alkyl-chroman-4-ones SIRT2 5.5 - 10.6 µM acs.orgnih.gov

Receptor Binding and Antagonism Mechanisms (e.g., 5-HT1A, PD-1/PD-L1)

In addition to enzyme inhibition, chroman derivatives have been designed to interact with specific cell surface and intracellular receptors.

5-HT1A Receptor: The serotonin (B10506) 1A (5-HT1A) receptor is a key target for drugs treating anxiety and depression. ebi.ac.uk Certain chroman derivatives, such as 5-methoxy-3-(di-n-propylamino)chroman (B18155) (5-MeO-DPAC), have been developed as highly selective ligands for the 5-HT1A receptor, demonstrating nanomolar affinity. nih.gov The oxygen atom within the chroman ring is thought to play a crucial role in the selective recognition of the 5-HT1A receptor. nih.gov

PD-1/PD-L1 Interaction: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that tumors exploit to evade the immune system. mdpi.com Blocking this interaction is a major strategy in cancer immunotherapy. Recently, a novel class of small-molecule inhibitors based on the chroman scaffold was designed to block the PD-1/PD-L1 interaction. nih.gov Through conformational restriction strategies, researchers developed a lead compound, (R)-C27, that showed potent inhibitory activity, highlighting the potential of the chroman scaffold in the development of oral immuno-oncology agents. nih.gov

Table 2: Receptor Binding/Inhibition by Chroman Derivatives

Compound Class Target Receptor/Interaction Activity Reference
Chroman derivative (5-MeO-DPAC) 5-HT1A Receptor Nanomolar affinity nih.gov
Chroman-like derivative ((R)-C27) PD-1/PD-L1 Interaction Potent Inhibition nih.gov

Modulation of Specific Cellular Pathways

The inhibition of enzymes or the antagonism of receptors by chroman-based compounds ultimately leads to the modulation of intracellular signaling pathways. nih.gov For example, by inhibiting key kinases or other enzymes involved in cancer cell proliferation, these compounds can down-regulate survival signal transduction pathways. nih.govgoogle.com In the context of cancer, this can lead to the induction of cell cycle arrest and the activation of apoptosis (programmed cell death), thereby inhibiting tumor growth and metastasis. nih.gov Similarly, by blocking the PD-1/PD-L1 pathway, chroman derivatives can restore the activity of T-cells, enabling the immune system to recognize and attack cancer cells. nih.gov The ability of these compounds to permeate cells and interact with specific targets allows them to exert precise control over cellular functions, forming the basis of their therapeutic potential.

Future Research Directions and Perspectives on 7 Trifluoromethyl Chroman 3 Yl Methanol

Advancements in Asymmetric Synthesis of Trifluoromethylated Chromans

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Asymmetric synthesis, which produces a single stereoisomer of a chiral molecule, is therefore of paramount importance in the development of new therapeutic agents. Future research on (7-(Trifluoromethyl)chroman-3-YL)methanol will undoubtedly focus on developing novel and efficient asymmetric synthetic routes.

One promising avenue is the use of organocatalysis. For instance, a squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction has been successfully employed for the asymmetric synthesis of polysubstituted chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to 20:1 dr). researchgate.net Adapting such methodologies to substrates bearing a trifluoromethyl group on the aromatic ring could provide a direct and stereocontrolled route to enantioenriched this compound precursors.

Another area of advancement lies in transition-metal catalysis. Nickel-catalyzed asymmetric synthesis has been reported for chiral chromans bearing tertiary allylic alcohols, achieving excellent yields and enantioselectivities. chemrxiv.org Future work could explore the development of nickel or other transition-metal catalytic systems that can accommodate trifluoromethylated phenol (B47542) derivatives and aldehydes to construct the chroman core of the target molecule with high stereocontrol.

The table below summarizes some current asymmetric methods for chroman synthesis that could be adapted for trifluoromethylated analogues.

Catalytic SystemReaction TypeKey FeaturesPotential Application for this compound
Squaramide OrganocatalystDomino Oxa-Michael-Nitro-MichaelHigh enantioselectivity and diastereoselectivity.Synthesis of highly substituted trifluoromethylated chroman precursors.
Nickel/(R)-AntPhosAsymmetric Reductive CouplingExcellent yields and enantioselectivities for tertiary allylic alcohols.Stereoselective synthesis of the 3-methanol group on the chroman ring.
Lewis Base CatalysisCarbosulfenylation of AlkenesConstruction of 3,4-disubstituted chromans with high enantioselectivity.Could be explored for the synthesis of functionalized precursors to the target molecule.

Development of Novel Reaction Methodologies for Chroman Functionalization

To explore the structure-activity relationships (SAR) of this compound, the development of novel methodologies for its functionalization is crucial. C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups. researchgate.netyale.edu

Future research could focus on the site-selective C-H functionalization of the chroman scaffold. For example, transition-metal catalysis (e.g., using palladium, rhodium, or manganese) could be employed to introduce various substituents at different positions on the aromatic ring or the dihydropyran ring. acs.orgnih.gov This would enable the synthesis of a library of analogues of this compound with diverse substitution patterns, which could then be screened for biological activity.

Furthermore, the hydroxyl group of the methanol (B129727) substituent at the 3-position offers a handle for further derivatization. Standard organic transformations could be used to introduce a variety of functional groups, such as esters, ethers, and amines, to probe the influence of this substituent on the molecule's biological profile.

The following table outlines potential functionalization strategies for the chroman scaffold.

Reaction TypeReagent/CatalystPotential Modification SitePurpose
C-H AlkenylationPd(OAc)₂ / LigandAromatic RingIntroduce unsaturation for further diversification.
C-H AmidationRh(III) CatalystAromatic RingIntroduce amide functionalities to modulate solubility and hydrogen bonding.
C-H ArylationMn(I) CarbonylsAromatic RingIntroduce additional aryl groups to explore π-stacking interactions.
EsterificationAcyl Chloride / Carboxylic Acid3-Methanol GroupModify polarity and steric bulk at the 3-position.
EtherificationAlkyl Halide / Base3-Methanol GroupAlter lipophilicity and hydrogen bonding capacity.

Integrated Computational and Experimental Approaches in Chroman Research

The integration of computational modeling with experimental studies can significantly accelerate the drug discovery process. researchgate.net For this compound, computational approaches can provide valuable insights into its potential biological targets and mechanism of action.

Molecular docking studies can be used to predict the binding affinity of the compound to a variety of known protein targets. tandfonline.com For example, given that some chroman derivatives have shown activity against targets like monoamine oxidase B (MAO-B) and sirtuins, docking simulations could be performed to assess the potential of this compound as an inhibitor of these enzymes. researchgate.netnih.gov

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule and to rationalize its reactivity. d-nb.info This can aid in the design of new synthetic reactions and in understanding the molecule's metabolic fate.

The results from these computational studies can then guide experimental investigations. For example, if docking studies predict a high binding affinity to a particular enzyme, in vitro enzyme inhibition assays can be performed to validate this prediction. This iterative cycle of computational prediction and experimental validation can lead to a more rational and efficient exploration of the biological potential of this compound.

Expanding the Scope of Biological Target Exploration for Chroman Scaffolds in Basic Research

The chroman scaffold is considered a "privileged structure" due to its recurrence in a multitude of compounds with diverse biological activities. acs.orgnih.gov This suggests that this compound and its derivatives may also interact with a range of biological targets.

Future basic research should aim to explore the potential of this compound across a wide array of biological assays. Given the known activities of other chroman derivatives, some key areas of investigation could include:

Anticancer Activity: Many chroman and chromone (B188151) derivatives have demonstrated antiproliferative effects in cancer cell lines. nih.govnih.gov The cytotoxic and apoptotic effects of this compound could be investigated in various cancer cell lines.

Antimicrobial Activity: The chroman-4-one scaffold has been associated with antimicrobial and antifungal properties. nih.govmdpi.com The potential of this compound to inhibit the growth of pathogenic bacteria and fungi warrants investigation.

Enzyme Inhibition: As mentioned, chroman derivatives have been identified as inhibitors of enzymes such as SIRT2 and MAO-B. researchgate.netnih.gov Screening against a panel of enzymes could uncover novel inhibitory activities.

Neurological Activity: The structural similarity of chromans to certain neurotransmitters and their ability to cross the blood-brain barrier make them interesting candidates for neurological research.

The presence of the trifluoromethyl group is known to enhance the biological activity of many drug molecules, and it is therefore plausible that this compound will exhibit interesting and potentially potent biological effects. nih.gov A broad and systematic screening approach will be essential to uncover the full therapeutic potential of this compound and its analogues.

The table below lists some known biological activities of chroman derivatives that could be explored for this compound.

Biological ActivityKnown Chroman DerivativesPotential Research Direction
Anticancer3-Benzylidene chroman-4-onesInvestigate cytotoxicity and mechanism of action in cancer cell lines.
AntimicrobialChroman-4-one derivativesScreen against a panel of pathogenic bacteria and fungi.
SIRT2 InhibitionSubstituted chroman-4-onesEvaluate inhibitory activity against sirtuin enzymes.
MAO-B InhibitionChroman-4-one derivativesAssess potential for treating neurodegenerative diseases.
PD-1/PD-L1 InhibitionChroman derivativesExplore potential as cancer immunotherapy agents. nih.gov
Anti-parasiticChroman-4-one derivativesInvestigate activity against parasites like Trypanosoma brucei. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (7-(Trifluoromethyl)chroman-3-YL)methanol?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including fluorination, nucleophilic substitution, and alcohol reduction. For example, iodination of intermediates using N-iodosuccinimide (NIS) under nitrogen atmosphere (e.g., 96% yield achieved in ), followed by coupling with trifluoromethyl-containing precursors. Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) is critical for isolating the target compound .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Reverse-phase column chromatography (C18 stationary phase) with acetonitrile/water eluents is widely used, as demonstrated in multi-step syntheses (e.g., 87% yield in ). Azeotropic distillation with methanol/toluene mixtures can remove residual solvents and water, improving purity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) confirms molecular ion peaks (e.g., m/z 784.1 [M+H]⁺ in ), while HPLC provides retention times (e.g., 1.46 minutes under SMD-TFA05 conditions) to assess purity. High-resolution NMR (¹H/¹³C) and X-ray crystallography (if crystalline) resolve structural ambiguities .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

  • Methodological Answer : Optimize stoichiometry (e.g., 1:1 molar ratio of reactants in ) and reaction conditions (e.g., 65°C for 1.5 hours under nitrogen). Alternative bases like cesium carbonate (used in ) may enhance nucleophilicity. Screening catalysts (e.g., tetrabutylammonium iodide) or protecting groups for reactive hydroxyls can mitigate side reactions .

Q. What strategies ensure regioselective trifluoromethylation during synthesis?

  • Methodological Answer : Positional selectivity is influenced by directing groups (e.g., hydroxyl or iodine substituents in ) and steric effects. For example, iodination at the 5-position of a difluorophenol precursor () directs subsequent trifluoromethylation. Computational modeling (e.g., DFT studies) can predict reactive sites .

Q. How to resolve discrepancies between spectroscopic data and expected structures?

  • Methodological Answer : Use tandem MS (MS/MS) to identify fragment ions and 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For crystalline derivatives, X-ray diffraction (via SHELX refinement, as in ) provides unambiguous structural validation. Contrast experimental data with computational predictions (e.g., Gaussian-optimized geometries) .

Q. What computational methods aid in reaction optimization?

  • Methodological Answer : AI-driven synthesis planners (e.g., Retrosynthetic Analysis) propose viable routes by leveraging databases of known reactions (as noted in ). Molecular docking studies (e.g., AutoDock Vina) predict bioactivity by simulating interactions with target proteins, though experimental validation is essential .

Q. How to analyze byproducts from iodination or trifluoromethylation steps?

  • Methodological Answer : Monitor reactions with thin-layer chromatography (TLC) and isolate byproducts via preparative HPLC (e.g., ). LCMS-coupled fraction collection enables structural identification. Adjust NIS equivalents or reaction time to minimize over-iodination (e.g., 0.99 mmol NIS in ) .

Key Notes

  • Contradictions in Evidence : While patents (e.g., –4) emphasize iodination and coupling, computational tools ( ) suggest alternative fluorination pathways. Cross-validate synthetic routes with experimental data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.